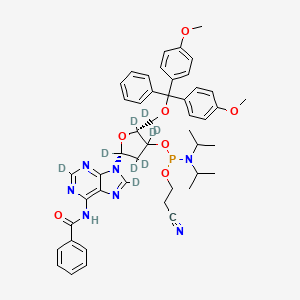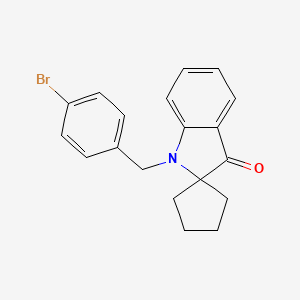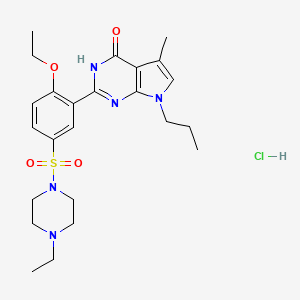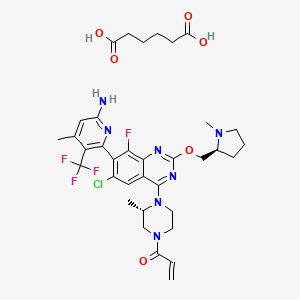
h-NTPDase-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of h-NTPDase-IN-1 involves the preparation of sulfamoyl-benzamides. The synthetic route typically includes the reaction of chlorosulfonylbenzoic acid with various amines to form sulfonamides, followed by carbodiimide coupling to produce carboxamides . The reaction conditions often involve aqueous media and specific reagents to achieve the desired substitutions on the benzamide structure
Análisis De Reacciones Químicas
h-NTPDase-IN-1 undergoes various chemical reactions, including substitution reactions. The compound’s structure allows for modifications at different positions on the benzamide ring, enabling the formation of derivatives with varying biological activities . Common reagents used in these reactions include chlorosulfonylbenzoic acid, amines, and carbodiimides . The major products formed from these reactions are sulfonamide and carboxamide derivatives, which exhibit selective inhibition of different h-NTPDase isoforms .
Aplicaciones Científicas De Investigación
h-NTPDase-IN-1 has a wide range of scientific research applications. It is primarily used in the study of thrombosis, inflammation, diabetes, and cancer due to its inhibitory effects on h-NTPDase1 and h-NTPDase3 . In thrombosis research, this compound helps to understand the role of NTPDases in platelet aggregation and vascular biology . In inflammation studies, the compound aids in exploring the regulation of inflammatory responses mediated by extracellular nucleotides . Additionally, this compound is valuable in diabetes research for investigating insulin release mechanisms and in cancer research for studying tumor growth and metastasis .
Mecanismo De Acción
h-NTPDase-IN-1 exerts its effects by inhibiting the enzymatic activity of h-NTPDase1 and h-NTPDase3. These enzymes are involved in the hydrolysis of extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), to their monophosphate forms . By inhibiting these enzymes, this compound modulates the levels of extracellular nucleotides, thereby affecting purinergic signaling pathways . This inhibition can lead to reduced platelet aggregation, altered inflammatory responses, and changes in insulin release and tumor growth .
Comparación Con Compuestos Similares
h-NTPDase-IN-1 is unique due to its high selectivity and potency against h-NTPDase1 and h-NTPDase3 . Similar compounds include other sulfamoyl-benzamide derivatives, such as N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide and 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid . These compounds also exhibit inhibitory activity against different h-NTPDase isoforms but with varying degrees of potency and selectivity . The uniqueness of this compound lies in its balanced inhibitory effects on both h-NTPDase1 and h-NTPDase3, making it a valuable tool for studying multiple physiological and pathological processes .
Propiedades
Fórmula molecular |
C17H16BrClN2O4S |
|---|---|
Peso molecular |
459.7 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide |
InChI |
InChI=1S/C17H16BrClN2O4S/c18-12-1-3-13(4-2-12)20-26(23,24)14-5-6-16(19)15(11-14)17(22)21-7-9-25-10-8-21/h1-6,11,20H,7-10H2 |
Clave InChI |
CJXXYQHYKQSSHI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12387542.png)







![Chlorowodorek lupaniny [Polish]](/img/structure/B12387580.png)
![[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B12387588.png)
![[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate](/img/structure/B12387596.png)


